![molecular formula C10H15N3O3 B259585 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine](/img/structure/B259585.png)
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine, also known as NMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the family of piperazine derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine in lab experiments is its ability to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine. One possible direction is to investigate the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in humans.
Conclusion:
This compound is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects that make it a promising candidate for further investigation. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine involves the reaction of 4-methylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C10H15N3O3 |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-methyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H15N3O3/c1-11-4-6-12(7-5-11)8-9-2-3-10(16-9)13(14)15/h2-3H,4-8H2,1H3 |
InChI-Schlüssel |
JFHFZTUSQAMAPJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.